REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[N:14]=[CH:13][C:12]([NH2:15])=[CH:11][N:10]=1>ClCCl>[Cl:8][C:9]1[N:14]=[CH:13][C:12]([NH:15][C:5](=[O:7])[CH3:6])=[CH:11][N:10]=1
|
Name
|
|
Quantity
|
78 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
TEA
|
Quantity
|
115 μL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that time, the solvent is removed by evaporation
|
Type
|
WASH
|
Details
|
the residue is washed with water
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C=N1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |